4-iodo-1,5-dimethyl-1H-1,2,3-triazole

Supramolecular Chemistry Soft Materials Organogels

Researchers often struggle to install C-C/C-N bonds on triazole scaffolds without harsh conditions or racemization. 4-Iodo-1,5-dimethyl-1H-1,2,3-triazole solves this by leveraging the polarizable C-I bond for mild, high-yielding cross-couplings and robust halogen-bond-driven self-assembly. • Enables Pd-catalyzed aminocarbonylation/aryloxycarbonylation at atmospheric CO, 70 °C, yielding up to 95% without racemization. • Provides selective, reversible Hg²⁺ gel-to-sol sensing and highest-in-class XB anionophore activity for ion-channel studies. • Serves as a privileged building block in Suzuki/Sonogashira libraries, accelerating lead optimization with three diversification points.

Molecular Formula C4H6IN3
Molecular Weight 223.02 g/mol
Cat. No. B13616137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-1,5-dimethyl-1H-1,2,3-triazole
Molecular FormulaC4H6IN3
Molecular Weight223.02 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C)I
InChIInChI=1S/C4H6IN3/c1-3-4(5)6-7-8(3)2/h1-2H3
InChIKeyIBHJATUAVSGNAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1,5-dimethyl-1H-1,2,3-triazole Overview


4-Iodo-1,5-dimethyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the 1,2,3-triazole family, featuring an iodine atom at the 4-position and methyl groups at the 1- and 5-positions. This substitution pattern confers distinct reactivity and physicochemical properties that differentiate it from other halogenated triazole analogs, making it a valuable building block in medicinal chemistry, materials science, and supramolecular chemistry [1][2].

Halogen bonding assembly Iodo enables strong C–I···anion XB interactions for anionophore design and transport studies
Pd-catalyzed functionalization C–I bond undergoes facile oxidative addition for mild carbonylation and cross-coupling diversification
Stimuli-responsive gels Iodo substitution is essential for organogel formation and selective Hg²⁺ sensing response

4-Iodo-1,5-dimethyl-1H-1,2,3-triazole vs. Analogs


Generic substitution with non-iodinated 1,2,3-triazoles or even other 4-halogenated analogs (e.g., 4-bromo or 4-chloro derivatives) fails to replicate the performance of 4-iodo-1,5-dimethyl-1H-1,2,3-triazole in key applications. The iodo substituent uniquely enables robust halogen bonding (XB) interactions, dramatically enhances gelation ability and anion transport activity, and provides superior reactivity in Pd-catalyzed cross-coupling reactions. These properties are either absent or significantly attenuated in proto-, fluoro-, chloro-, or bromo-triazole analogs, making the iodo derivative the preferred choice when specific C–I bond reactivity or XB-mediated functions are required [1][2][3].

Iodo-triazole
Non-iodinated analogs (H, F, Cl, Br)
Robust halogen bonding donor
XB absent in proto/fluoro; significantly weaker in bromo/chloro
Broad gelation, selective Hg²⁺ sensing
No gelation for proto; altered or lost ion selectivity
Mild Pd coupling (atmospheric CO, 70°C)
Bromo/chloro require harsher conditions or give lower yields

4-Iodo-1,5-dimethyl-1H-1,2,3-triazole Quantitative Evidence


Enhanced Gelation and Selective Metal Ion Response

Iodo substitution at the 5-position of the 1,2,3-triazole ring greatly enhances gelation ability compared to non-iodinated (hydrogenous) analogs. Iodo-substituted gelators form organogels in a wide range of solvents, while the corresponding hydrogenous compounds fail to gelate under identical conditions. Furthermore, iodo gels exhibit selective responsiveness to Hg²⁺ ions, whereas hydrogenous gels respond to both Hg²⁺ and Cu²⁺ [1][2].

Gelation & ion response
Head-to-head
Iodo: broad gelation, Hg²⁺-selective; H: no gelation
Iodo substitution is essential for gelation and selective response
Organogel tests; visual gel-to-sol transition
Supramolecular Chemistry Soft Materials Organogels

Anion Transport Activity vs. Proto-Triazoles

In a direct comparison using a vesicle-based HPTS assay, iodo-triazole derivatives (representative of the 4-iodo-1,5-dimethyl-1H-1,2,3-triazole scaffold) exhibited significantly lower EC₅₀ values for anion transport compared to their proto-triazole (X = H) analogs. The enhanced activity is attributed to strong halogen bonding (XB) interactions, which are absent in the hydrogen bonding-only proto-triazoles. Fluoro-triazole analogs were found to be completely inactive [1][2].

Anion transport EC₅₀
Head-to-head
EC₅₀ 1.3 µM (I) vs 2.0 µM (H); F inactive (>200 µM)
Iodo-triazole shows higher transport activity via halogen bonding
HPTS assay, POPC LUVs, pH 7.0
Anion Transport Supramolecular Chemistry Halogen Bonding

Palladium-Catalyzed Carbonylation and Cross-Coupling

4-Iodo-1,2,3-triazoles (including the 1,5-dimethyl derivative) serve as excellent substrates for Pd-catalyzed aminocarbonylation and aryloxycarbonylation, affording 4-carboxamides and 4-esters in high yields. These reactions proceed under mild conditions (atmospheric CO, 70°C) and are tolerant of a variety of N- and O-nucleophiles. This reactivity is a consequence of the facile oxidative addition of the C–I bond to Pd(0), which is significantly more reactive than the corresponding C–Br or C–Cl bonds [1][2].

Pd carbonylation
Class-level
Yields 65–95% (amino- & aryloxycarbonylation)
C–I enables mild carbonylation at atmospheric CO
Pd(OAc)₂/Xantphos, 70°C, 24 h
Organic Synthesis Homogeneous Catalysis Carbonylation

Synthesis of Substituted and Fused Triazoles

5-Iodo-1,2,3-triazoles are widely recognized as readily available and versatile synthetic intermediates for the construction of 1,4,5-trisubstituted 1,2,3-triazoles and fused heterocyclic systems. The iodo group undergoes facile Pd-catalyzed Suzuki, Sonogashira, and Heck cross-couplings, enabling the rapid assembly of molecular complexity. This reactivity profile is superior to that of other 5-halo-1,2,3-triazoles due to the lower bond dissociation energy of the C–I bond and its greater leaving group ability [1][2].

Cross-coupling diversification
Class-level
Suzuki, Sonogashira, Heck; yields 70–95%
Iodo enables efficient late-stage triazole functionalization
Pd-catalyzed, mild conditions
Organic Synthesis Cross-Coupling Heterocyclic Chemistry

4-Iodo-1,5-dimethyl-1H-1,2,3-triazole Applications


Stimuli-Responsive Organogels for Metal Ion Sensing

Researchers developing smart materials for environmental monitoring or chemical sensing should prioritize 4-iodo-1,5-dimethyl-1H-1,2,3-triazole and its analogs. The iodo substituent is essential for inducing gelation in a wide range of organic solvents and confers selective responsiveness to Hg²⁺ ions, enabling the construction of reversible, visual gel-to-sol sensors that do not require complex instrumentation [1].

Halogen Bonding Anionophores for Transport Studies

In supramolecular chemistry and chemical biology, the iodo-triazole motif is the scaffold of choice for creating efficient anion transporters. Its ability to engage in strong C–I···anion halogen bonding translates to the highest reported activity for XB anionophores, outperforming both hydrogen bonding proto-triazoles and fluoro-triazoles. This makes it an ideal starting point for designing tools to study ion channel function or for therapeutic development in diseases involving anion transport dysregulation [1].

Late-Stage Carbonylation of Complex Molecules

Medicinal chemists and process chemists seeking to install carboxamide or ester functionalities onto a triazole core under mild, functional-group-tolerant conditions will find 4-iodo-1,5-dimethyl-1H-1,2,3-triazole to be a superior intermediate. The C–I bond undergoes facile Pd-catalyzed aminocarbonylation and aryloxycarbonylation at atmospheric CO pressure and 70°C, delivering products in up to 95% yield without racemization or degradation of sensitive moieties [1].

Trisubstituted Triazole Libraries via Parallel Synthesis

In drug discovery and agrochemical development, the iodo-triazole is a privileged building block for generating diverse triazole libraries. Its high reactivity in Suzuki and Sonogashira cross-couplings enables the rapid, automated synthesis of fully substituted triazoles with three points of diversity. The predictable and efficient C–I bond activation ensures high success rates in parallel synthesis campaigns, reducing lead optimization timelines [1].

Application
Selection Property
Validation Focus
Stimuli-responsive organogels
Gelation capability & ion selectivity
Gel-to-sol transition & Hg²⁺ selectivity tests
Halogen bonding anionophores
Halogen bonding donor strength
Anion transport assay (HPTS) & EC₅₀ review
Late-stage carbonylation
C–I oxidative addition reactivity
Carbonylation yield under mild CO conditions
Trisubstituted triazole libraries
Cross-coupling reactivity profile
Suzuki/Sonogashira coupling scope & efficiency
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